(3S,4R)-4-aminooxolan-3-ol hydrochloride
Description
(3S,4R)-4-aminooxolan-3-ol hydrochloride (CAS: 1630815-44-9) is a heterocyclic amine salt with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . The compound features a tetrahydrofuran (oxolane) backbone substituted with an amino group at the 4-position and a hydroxyl group at the 3-position, with stereochemistry defined as (3S,4R). It is stored under inert gas (nitrogen or argon) at 2–8°C to ensure stability . This compound is utilized in research as a chiral building block for synthesizing pharmaceuticals and bioactive molecules due to its rigid bicyclic structure and hydrogen-bonding capabilities.
Properties
CAS No. |
1955473-62-7 |
|---|---|
Molecular Formula |
C4H10ClNO2 |
Molecular Weight |
139.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-aminooxolan-3-ol hydrochloride typically involves the reduction of a precursor compound, followed by the introduction of the amino group. One common method includes the reduction of a protected oxolane derivative, followed by deprotection and subsequent amination. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and amination reagents like ammonia or amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-aminooxolan-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form different reduced forms of oxolane derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxolane derivatives with different functional groups, depending on the type of reaction and reagents used .
Scientific Research Applications
(3S,4R)-4-aminooxolan-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-aminooxolan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (3R,4S)-4-Aminooxan-3-ol Hydrochloride
The enantiomer (3R,4S)-4-aminooxan-3-ol hydrochloride (CAS: 1096594-11-4) shares the same molecular formula (C₅H₁₂ClNO₂) and weight (153.61 g/mol) as the (3S,4R) form but exhibits inverted stereochemistry . Key differences include:
- Biological Activity: Enantiomers often display divergent pharmacological profiles.
- Synthesis : Both isomers are synthesized via asymmetric catalysis or resolution techniques, but yields and purification steps may vary due to stereochemical challenges.
Table 1: Stereoisomer Comparison
Racemic Mixture: rac-(3R,4S)-4-Aminooxolan-3-ol Hydrochloride
Key distinctions include:
- Crystallinity : Racemates often crystallize more readily than enantiopure forms but may form less stable polymorphs.
- Applications : Racemic mixtures are less desirable in drug development due to regulatory hurdles but are used in mechanistic studies or as intermediates.
Heterocyclic Analogs: Migalastat HCl
Migalastat HCl (CAS: 75172-81-5), a piperidine derivative with the formula C₆H₁₄ClNO₅, serves as a pharmacological comparator :
- Structural Features: Contains a hydroxymethyl group and three hydroxyl groups, enhancing water solubility compared to the simpler (3S,4R)-aminooxolan derivative.
- Therapeutic Use : Approved for Fabry disease, Migalastat HCl acts as a pharmacological chaperone for α-galactosidase A, leveraging its hydrogen-bonding network for protein stabilization .
Table 2: Pharmacological Comparator
Pyrrolidine Derivatives
The pyrrolidine-based compound (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride (CAS: C₁₄H₃₀ClNO₂) differs significantly :
- Structural Complexity: A longer alkyl chain (nonyl group) and additional hydroxyl groups increase hydrophobicity and molecular weight (271.85 g/mol).
- Crystallography: Forms a dense hydrogen-bonding network with chloride ions, leading to a layered crystal structure (orthorhombic, space group P2₁2₁2₁) . This contrasts with the simpler packing of (3S,4R)-aminooxolan derivatives.
Research Implications and Limitations
- Stereochemical Purity: The biological relevance of (3S,4R)-4-aminooxolan-3-ol HCl depends on enantiomeric purity, necessitating advanced chiral separation techniques .
- Data Gaps : Pharmacokinetic data (e.g., solubility, logP) for the (3S,4R) isomer are absent in available literature, limiting direct comparisons with analogs like Migalastat HCl.
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